molecular formula C6H13Cl2F3N2O B13527221 6-(Trifluoromethyl)-1,4-diazepan-6-oldihydrochloride

6-(Trifluoromethyl)-1,4-diazepan-6-oldihydrochloride

Cat. No.: B13527221
M. Wt: 257.08 g/mol
InChI Key: BIVAQXBNCSZRTK-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,4-diazepan-6-oldihydrochloride is a diazepane-based chemical compound offered for research and development purposes. The diazepane scaffold is a seven-membered ring containing two nitrogen atoms, which is a structure of high interest in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable modification in the design of bioactive molecules. Similarly, the incorporation of a hydroxyl group provides a handle for further chemical synthesis and can influence the compound's hydrogen-bonding capacity and overall solubility. This reagent is intended for use in laboratory research only. Potential applications may include serving as a key synthetic intermediate or a molecular scaffold in the development of novel pharmaceuticals, particularly for central nervous system (CNS) targets. Researchers are encouraged to investigate its specific properties and reactivity. The precise mechanism of action, physical properties, and specific research applications for this compound are product-dependent and should be verified by the researcher. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C6H13Cl2F3N2O

Molecular Weight

257.08 g/mol

IUPAC Name

6-(trifluoromethyl)-1,4-diazepan-6-ol;dihydrochloride

InChI

InChI=1S/C6H11F3N2O.2ClH/c7-6(8,9)5(12)3-10-1-2-11-4-5;;/h10-12H,1-4H2;2*1H

InChI Key

BIVAQXBNCSZRTK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(CN1)(C(F)(F)F)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Formation of the Diazepane Ring

The initial and critical step in synthesizing 6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is the formation of the 1,4-diazepane ring. This is typically achieved through cyclization reactions involving precursors that contain both nitrogen atoms and appropriate carbon frameworks. The cyclization can be catalyzed under acidic or basic conditions depending on the precursor used.

  • Typical precursor: A linear diamine or amino alcohol containing a trifluoromethyl-substituted carbon chain.
  • Cyclization conditions: Controlled temperature (often between 50°C and 120°C), choice of solvent (polar aprotic solvents such as dimethylformamide or acetonitrile are common), and reaction time (ranging from several hours to overnight).
  • Catalysts: Acidic catalysts like hydrochloric acid or Lewis acids may be used to facilitate ring closure.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent is generally introduced either before or during the ring formation, depending on the synthetic route. Two main approaches are employed:

  • Pre-functionalization: Using a trifluoromethylated precursor molecule that already contains the trifluoromethyl group at the desired position before cyclization.
  • Post-functionalization: Introducing the trifluoromethyl group via electrophilic trifluoromethylation reagents or nucleophilic trifluoromethylation on the diazepane ring after its formation.

The pre-functionalization route is more common due to better control over regioselectivity and fewer side reactions.

Conversion to Dihydrochloride Salt

After obtaining the 6-(Trifluoromethyl)-1,4-diazepan-6-ol free base, it is converted into its dihydrochloride salt form to enhance stability, solubility, and handling properties.

  • Procedure: The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).
  • Conditions: Mild temperatures (room temperature to 40°C) and stirring for several hours.
  • Isolation: The dihydrochloride salt precipitates out and is collected by filtration, followed by drying under vacuum.

Reaction Conditions and Optimization

Step Conditions Typical Solvents Temperature Range Reaction Time Notes
Diazepane ring cyclization Acid or base catalysis Dimethylformamide, Acetonitrile 50°C - 120°C 6 - 24 hours Choice of catalyst affects yield
Trifluoromethyl group introduction Pre-functionalized precursor or electrophilic trifluoromethylation Varies (depending on method) Ambient to 80°C Several hours Pre-functionalization preferred
Conversion to dihydrochloride Acid-base reaction with HCl Ethanol, Isopropanol 20°C - 40°C 2 - 6 hours Ensures product stability and purity

Research Findings and Analytical Data

  • The presence of the trifluoromethyl group stabilizes the diazepane ring and influences the compound's reactivity, particularly in nucleophilic substitution and hydrogen bonding interactions.
  • Kinetic studies of the cyclization step reveal that reaction rate increases with temperature but must be balanced to prevent side reactions or decomposition.
  • Purity of the final dihydrochloride salt is typically confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry, showing characteristic signals corresponding to the diazepane ring and trifluoromethyl group.
  • The compound exhibits good solubility in polar solvents, which is advantageous for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups into the diazepane ring.

Scientific Research Applications

6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects . The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

(3R-cis)-1,3,4,5-Tetrahydro-3-Hydroxy-4-(4-Methoxyphenyl)-6-(Trifluoromethyl)-2H-1-Benzazepin-2-One

  • Structure: A benzazepinone derivative with a fused benzene ring, a hydroxyl group at position 3, and a trifluoromethyl group at position 6 (Figure 16 in ) .
  • Pharmacological Activity : Functions as a calcium channel blocker, demonstrating prolonged antihypertensive effects compared to diltiazem. The trifluoromethyl group enhances metabolic stability and potency .
  • Synthesis: Produced via enantioselective microbial reduction using Nocardia salmonicolor SC 6310, achieving 96% yield and 99.8% enantiomeric excess (e.e.) .
  • Key Differences: The fused aromatic ring system distinguishes it from the monocyclic 1,4-diazepane scaffold of the target compound.

6,6-Difluoro-1,4-Diazepane Dihydrochloride

  • Structure : A 1,4-diazepane ring with two fluorine atoms at the 6-position (CAS: 1956307-23-5) .
  • Pharmacological Activity: Limited data available, but fluorinated diazepanes are often explored for their enhanced lipophilicity and bioavailability.
  • Key Differences: The absence of a hydroxyl group and substitution with fluorine (vs.

6-(Trifluoromethyl)-1,4-Oxazepan-6-Ol Hydrochloride

  • Structure : A 1,4-oxazepane ring (oxygen atom replacing one nitrogen in the diazepane scaffold) with a trifluoromethyl and hydroxyl group at position 6 (CAS: 1824048-42-1) .
  • Pharmacological Activity : Similar research-only status as the target compound.

Diltiazem (Benzothiazepinone Calcium Channel Blocker)

  • Structure: A benzothiazepinone core lacking a trifluoromethyl group (Figure 16 in ) .
  • Pharmacological Activity : Short-acting calcium channel blocker used for hypertension and angina.
  • Key Differences: The target compound’s benzazepinone analogue (Section 2.1.1) incorporates a trifluoromethyl group, conferring extended duration of action and higher potency .

Physicochemical Properties

Compound LogP (Predicted) Solubility Salt Form
6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride ~1.2 Soluble in THF Dihydrochloride
6,6-Difluoro-1,4-diazepane dihydrochloride ~0.8 Moderate in H₂O Dihydrochloride
6-(Trifluoromethyl)-1,4-oxazepan-6-ol hydrochloride ~0.5 High in polar solvents Hydrochloride
  • Trifluoromethyl Impact : The -CF₃ group increases lipophilicity (higher LogP) compared to difluoro or hydroxylated analogues, favoring blood-brain barrier penetration .

Biological Activity

6-(Trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C7_{7}H9_{9}Cl2_{2}F3_{3}N2_{2}O
  • Molecular Weight : 232.06 g/mol
  • Structural Characteristics : The trifluoromethyl group contributes to the compound's lipophilicity and potential bioactivity.

The biological activity of 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride is primarily attributed to its interaction with various biological targets, including:

  • Protein Kinases : The compound may exhibit inhibitory effects on specific protein kinases involved in cell signaling pathways, which are crucial for cellular proliferation and survival .
  • Neurotransmitter Receptors : Preliminary studies suggest that this compound may act on neurotransmitter receptors, potentially influencing neurological pathways .

Biological Activity Overview

Research indicates that 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride demonstrates a range of biological activities:

Activity Description Reference
Anticancer Properties Inhibits cancer cell proliferation through kinase modulation.
Neuroprotective Effects Potential neuroprotective effects in models of traumatic brain injury.
Metabolic Regulation May influence metabolic pathways relevant to diabetes management.

Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. It was found to significantly inhibit cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.

Neuroprotective Effects

In an animal model of traumatic brain injury (TBI), administration of the compound resulted in reduced neuronal death and improved functional recovery. Histological analyses revealed decreased inflammation and oxidative stress markers, indicating its protective role in neurodegenerative conditions .

Research Findings

Recent investigations have focused on the pharmacological profile of 6-(trifluoromethyl)-1,4-diazepan-6-ol dihydrochloride:

  • In Vitro Studies :
    • The compound exhibited an IC50_{50} value in the low micromolar range against specific cancer cell lines.
    • Its selectivity for certain protein kinases was confirmed through enzyme assays.
  • In Vivo Studies :
    • Animal models treated with the compound showed significant improvements in behavioral outcomes following TBI.
    • Pharmacokinetic studies indicated favorable absorption and distribution profiles.

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 6-(Trifluoromethyl)-1,4-diazepan-6-oldihydrochloride using Design of Experiments (DoE)?

  • Methodology : Apply factorial design principles to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) while minimizing experimental runs. Use statistical tools like ANOVA to identify significant factors affecting yield and purity. For example, fractional factorial designs can isolate critical variables, as demonstrated in chemical process optimization studies .
  • Data Analysis : Track reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR or X-ray crystallography (as seen in analogous phosphazene syntheses) .

Q. What spectroscopic techniques are recommended for characterizing intermediates during synthesis?

  • Approach : Combine 1H^{1}\text{H}/19F^{19}\text{F} NMR to monitor trifluoromethyl group integrity and IR spectroscopy for functional group verification. For crystalline intermediates, X-ray diffraction provides structural confirmation, as outlined in tetrachloromonospirophosphazene studies . Purification steps (e.g., column chromatography) should align with protocols for sensitive diazepane derivatives .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Guidelines : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Waste disposal must follow halogenated organic compound regulations, as emphasized in safety data sheets for structurally similar fluorinated compounds .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing 6-(Trifluoromethyl)-1,4-diazepan-6-oldihydrochloride?

  • Methodology : Employ quantum mechanical calculations (e.g., DFT) to model transition states and intermediate stability. Integrate machine learning to analyze reaction databases, as demonstrated by ICReDD’s workflow combining computation and experimental validation . Tools like Gaussian or ORCA can simulate trifluoromethyl group electronic effects on reaction kinetics .

Q. How can researchers resolve discrepancies in reaction yields during scale-up?

  • Troubleshooting : Investigate mass/heat transfer limitations using pilot-scale reactors with in-line monitoring (e.g., PAT tools for real-time HPLC analysis). Compare kinetic profiles between small- and large-scale batches, referencing membrane separation technologies to address purification challenges .

Q. What mechanistic insights explain the role of the trifluoromethyl group in modulating reactivity?

  • Experimental Design : Synthesize analogs with varying substituents (e.g., methyl vs. trifluoromethyl) and compare reaction rates via stopped-flow kinetics. Isotopic labeling (18O^{18}\text{O}/2H^{2}\text{H}) can trace oxygen or hydrogen transfer pathways, as seen in palladium-catalyzed coupling studies .

Q. How do solvent polarity and proticity influence the compound’s stability in aqueous systems?

  • Study Design : Conduct accelerated stability tests in buffered solutions (pH 1–13) using HPLC-MS to quantify degradation products. Correlate results with Kamlet-Taft solvent parameters to model stability trends, referencing methodologies for fluorinated pharmaceuticals .

Data Contradiction Analysis

Q. How should conflicting data on reaction selectivity be addressed?

  • Resolution : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use high-resolution mass spectrometry (HRMS) to confirm product identity and rule out side reactions. Cross-validate with independent techniques (e.g., 13C^{13}\text{C} NMR vs. X-ray) .

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